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Compound of Interest

Compound Name: Thalidomide-O-PEG2-Acid

Cat. No.: B15621701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Thalidomide-O-PEG2-Acid is a synthetic molecule integral to the development of Proteolysis

Targeting Chimeras (PROTACs), a novel therapeutic modality designed for targeted protein

degradation. This molecule functions as an E3 ligase ligand-linker conjugate, specifically

incorporating the thalidomide-based Cereblon (CRBN) ligand and a polyethylene glycol (PEG)

linker with a terminal carboxylic acid.[1][2] This structure allows for its conjugation to a target

protein ligand, forming a heterobifunctional PROTAC. The PEG2 linker provides flexibility and

optimal spacing, facilitating the recruitment of the CRBN E3 ubiquitin ligase to a specific protein

of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This

technical guide provides an in-depth overview of the known physicochemical properties of

Thalidomide-O-PEG2-Acid, general experimental protocols for determining key parameters,

and a visualization of its mechanism of action within the PROTAC framework.

Core Physicochemical Properties
The following table summarizes the key physicochemical properties of Thalidomide-O-PEG2-
Acid based on available data from various suppliers. It is important to note that while some

properties are well-documented, others, such as aqueous solubility, pKa, and logP, are not

readily available in the public domain and would require experimental determination.
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Property Value Source(s)

Molecular Formula C₂₀H₂₂N₂O₉ [1][2]

Molecular Weight 434.40 g/mol [1][2]

CAS Number 2488752-64-1 [2]

Appearance Off-white to white solid N/A

Purity Typically ≥95% or ≥98% [2]

Solubility Soluble in DMSO and DMF [2]

Aqueous Solubility Not experimentally determined N/A

pKa Not experimentally determined N/A

logP Not experimentally determined N/A

Storage Conditions -20°C for long-term storage [2]

N/A: Not available in the searched resources. Experimental determination is required for these

properties.

Experimental Protocols for Key Physicochemical
Properties
Accurate determination of physicochemical parameters such as pKa and logP is crucial for

understanding the drug-like properties of a molecule, including its absorption, distribution,

metabolism, and excretion (ADME) profile. Below are detailed, generalized experimental

protocols that can be adapted for the determination of these properties for Thalidomide-O-
PEG2-Acid.

Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For

Thalidomide-O-PEG2-Acid, the carboxylic acid moiety is the primary ionizable group.

Potentiometric titration is a common and reliable method for pKa determination.[4]
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Principle: This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a

solution of the analyte (Thalidomide-O-PEG2-Acid) and monitoring the change in pH using a

pH meter. The pKa is the pH at which the analyte is 50% ionized, which corresponds to the

midpoint of the steepest portion of the titration curve.[5]

Materials and Equipment:

Thalidomide-O-PEG2-Acid

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

Standardized 0.1 M Hydrochloric Acid (HCl) solution

Potassium Chloride (KCl) for maintaining ionic strength

Deionized water

pH meter with a calibrated electrode

Burette

Stir plate and stir bar

Beaker

Procedure:

Preparation of Analyte Solution: Accurately weigh a sample of Thalidomide-O-PEG2-Acid
and dissolve it in a known volume of deionized water to a final concentration of

approximately 1-5 mM. If aqueous solubility is low, a co-solvent system may be necessary,

and the results should be interpreted accordingly.

Ionic Strength Adjustment: Add KCl to the analyte solution to maintain a constant ionic

strength (e.g., 0.15 M) throughout the titration.[4]

Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2-3)

using the 0.1 M HCl solution to ensure the carboxylic acid is fully protonated.
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Titration: Begin the titration by adding small, precise increments of the 0.1 M NaOH solution

from the burette.

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record

the pH and the volume of titrant added. Continue the titration until the pH reaches the basic

range (e.g., pH 11-12).

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa can

be determined from the first derivative of the titration curve (identifying the equivalence point)

or by finding the pH at the half-equivalence point.

Determination of logP by Reverse-Phase High-
Performance Liquid Chromatography (RP-HPLC)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A

higher logP value indicates greater lipid solubility. RP-HPLC provides a rapid and reliable

method for estimating logP values.[6][7]

Principle: This method is based on the correlation between a compound's retention time on a

nonpolar stationary phase (like C18) and its logP value. A series of standard compounds with

known logP values are used to create a calibration curve, from which the logP of the test

compound can be interpolated based on its retention time.[8]

Materials and Equipment:

Thalidomide-O-PEG2-Acid

A set of standard compounds with a range of known logP values

HPLC system with a UV detector

Reverse-phase C18 column

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and

an organic modifier (e.g., methanol or acetonitrile)
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Octanol-saturated water and water-saturated octanol (for shake-flask method validation if

needed)

Procedure:

Preparation of Standard Solutions: Prepare stock solutions of the standard compounds and

Thalidomide-O-PEG2-Acid in a suitable solvent (e.g., methanol).

HPLC Method Development: Develop an isocratic HPLC method with a mobile phase

composition that provides good separation and reasonable retention times for all

compounds. The aqueous phase should be buffered at a pH where the carboxylic acid of

Thalidomide-O-PEG2-Acid is in its neutral form to measure logP (as opposed to logD, the

distribution coefficient for ionizable compounds).

Calibration Curve Generation: Inject the standard solutions onto the HPLC system and

record their retention times (t_R). Calculate the capacity factor (k') for each standard using

the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot the log(k') values

against the known logP values of the standards to generate a linear calibration curve.

Sample Analysis: Inject the Thalidomide-O-PEG2-Acid solution and record its retention

time.

logP Determination: Calculate the log(k') for Thalidomide-O-PEG2-Acid and use the

calibration curve to determine its logP value.[9]

Mechanism of Action in PROTAC Technology
Thalidomide-O-PEG2-Acid serves as a critical component in the assembly of a PROTAC. The

thalidomide moiety acts as a molecular glue that recruits the Cereblon (CRBN) E3 ubiquitin

ligase.[3] The terminal carboxylic acid allows for the covalent attachment of a ligand that

specifically binds to a target protein of interest. The resulting PROTAC molecule can then

induce the degradation of this target protein.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action of a thalidomide-based

PROTAC and a typical experimental workflow for its characterization.
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Synthesis & Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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